molecular formula C16H24N2O3 B2932468 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea CAS No. 1396807-74-1

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea

Cat. No.: B2932468
CAS No.: 1396807-74-1
M. Wt: 292.379
InChI Key: SSVFEDOJOCXUAX-UHFFFAOYSA-N
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Description

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea (CAS 1396807-74-1) is a synthetic urea derivative with the molecular formula C16H24N2O3 and a molecular weight of 292.37 g/mol . This compound is offered as a high-purity chemical entity for research and development purposes. The urea functional group is a privileged scaffold in medicinal chemistry, known for its versatility and its ability to form key interactions with biological targets . Urea-based compounds have a long history in drug discovery, particularly in oncology, where they are found in numerous approved drugs and investigational agents . The structure of this compound, which features a hydroxycyclohexyl group and a 4-methoxyphenethyl moiety, suggests potential for exploration in various biochemical pathways. Researchers are investigating urea derivatives for a range of applications, including as inhibitors of specific kinases and other enzymes involved in cell proliferation . This product is intended for laboratory research use only. It is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

1-(3-hydroxycyclohexyl)-3-[2-(4-methoxyphenyl)ethyl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H24N2O3/c1-21-15-7-5-12(6-8-15)9-10-17-16(20)18-13-3-2-4-14(19)11-13/h5-8,13-14,19H,2-4,9-11H2,1H3,(H2,17,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSVFEDOJOCXUAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CCNC(=O)NC2CCCC(C2)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H24N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

292.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article synthesizes current findings on its biological activity, supported by data tables and case studies.

Antimicrobial Properties

Recent studies have highlighted the antimicrobial potential of urea derivatives, including 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea. In vitro screenings against various bacterial strains have shown that certain urea derivatives exhibit significant inhibitory effects. For instance, compounds structurally similar to 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea have demonstrated promising activity against multi-drug resistant strains such as Staphylococcus aureus and Acinetobacter baumannii.

Table 1: Antimicrobial Activity of Urea Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Growth Inhibition (%)
1aStaphylococcus aureus0.25 μg/mL94.5
2bAcinetobacter baumannii0.5 μg/mL90
3cKlebsiella pneumoniae1.0 μg/mL75

These results indicate that modifications to the urea structure can enhance its antibacterial properties, suggesting a structure-activity relationship (SAR) that warrants further exploration.

Anticancer Activity

The compound's structural features also suggest potential anticancer properties. Urea-based compounds have been studied extensively for their ability to inhibit tumor cell proliferation. For example, derivatives with similar functional groups have shown activity against various human cancer cell lines, including HT29 and MCF7.

Table 2: Anticancer Activity of Urea Derivatives

CompoundCell LineIC50 (μM)
Suramin analogHT2943
NCTU-Alan-2026MCF787
1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)ureaSW13TBD

The mechanism of action for these compounds often involves the inhibition of key cellular processes such as DNA synthesis and cell cycle progression, indicating their potential as chemotherapeutic agents.

Study on Antimicrobial Efficacy

In a comparative study published in Frontiers in Chemistry, researchers evaluated the antimicrobial efficacy of various urea derivatives, including those structurally related to 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea. The study utilized a range of bacterial strains and demonstrated that certain modifications in the urea moiety significantly enhanced antimicrobial activity against resistant strains .

Study on Anticancer Mechanisms

A study focused on the anticancer mechanisms of urea-based drugs revealed that specific structural features are crucial for their effectiveness against cancer cell lines. The research indicated that symmetrical urea compounds exhibited higher affinity towards target proteins involved in cell proliferation . This suggests that further optimization of the molecular structure of 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea could lead to improved therapeutic agents.

Scientific Research Applications

1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea is a research compound with the molecular formula C16H24N2O3 and a molecular weight of 292.379. It typically has a purity of 95% and is used in many research applications. It has garnered attention for its potential biological activities, especially in antimicrobial and anticancer research.

Antimicrobial Applications

Urea derivatives, including 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea, have demonstrated antimicrobial potential. In vitro screenings have shown that certain urea derivatives exhibit inhibitory effects against various bacterial strains, including multi-drug resistant strains of Staphylococcus aureus and Acinetobacter baumannii.

Antimicrobial Activity of Urea Derivatives

CompoundTarget OrganismMinimum Inhibitory Concentration (MIC)Growth Inhibition (%)
1aStaphylococcus aureus0.25 μg/mL94.5
2bAcinetobacter baumannii0.5 μg/mL90
3cKlebsiella pneumoniae1.0 μg/mL75
These results indicate that modifications to the urea structure can enhance antibacterial properties, suggesting a structure-activity relationship (SAR) that warrants further exploration. A study in Frontiers in Chemistry showed that modifications in the urea moiety significantly enhanced antimicrobial activity against resistant strains.

Anticancer Applications

The structural features of 1-(3-Hydroxycyclohexyl)-3-(4-methoxyphenethyl)urea also suggest potential anticancer properties. Urea-based compounds have been studied for their ability to inhibit tumor cell proliferation. Derivatives with similar functional groups have demonstrated activity against human cancer cell lines, including HT29 and MCF7.

Anticancer Activity of Urea Derivatives

CompoundCell LineIC50 (μM)
Suramin analogHT2943
NCTU-Alan-2026MCF787
This compoundSW13TBD
The mechanism of action for these compounds often involves the inhibition of key cellular processes such as DNA synthesis and cell cycle progression, indicating their potential as chemotherapeutic agents. A study on the anticancer mechanisms of urea-based drugs revealed that specific structural features are crucial for their effectiveness against cancer cell lines and that symmetrical urea compounds exhibited higher affinity towards target proteins involved in cell proliferation.

Comparison with Similar Compounds

Structural Analogues and Their Properties

The following table summarizes key structural analogs, their molecular properties, and notable findings from the literature:

Compound Name Molecular Formula Molecular Weight Substituents Key Features References
1-(4-Chlorophenyl)-3-(3-hydroxycyclohexyl)urea C₁₃H₁₇ClN₂O₂ 268.74 4-Chlorophenyl, 3-hydroxycyclohexyl Similar hydroxycyclohexyl group; chlorine substitution may enhance electrophilic reactivity.
1-(3-(Benzofuran-2-yl)-3-hydroxypropyl)-3-(4-methoxyphenethyl)urea C₂₁H₂₄N₂O₄ 368.40 Benzofuran-hydroxypropyl, 4-methoxyphenethyl Bulky benzofuran group increases steric hindrance; retains methoxyphenethyl chain.
1-[2-(1H-Pyrrole-2-carbonyl)phenyl]-3-(4-methoxyphenyl)urea C₁₉H₁₇N₃O₃ 335.36 Pyrrole-carbonyl-phenyl, 4-methoxyphenyl One-step synthesis (72% yield); confirmed by NMR and HRMS.
1-(2-Chlorophenyl)-3-[(4-methoxytetrahydro-2H-thiopyran-4-yl)methyl]urea C₁₄H₁₉ClN₂O₂S 314.83 2-Chlorophenyl, thiopyranyl-methoxy Sulfur-containing thiopyranyl group may alter metabolic stability.
1-(4-Ethoxyphenyl)-3-(4-methoxyphenyl)urea C₁₆H₁₈N₂O₃ 286.33 4-Ethoxyphenyl, 4-methoxyphenyl Ethoxy vs. methoxy substitution; distinct NMR shifts (δ 3.97 ppm for ethoxy).
SKF-96365 (TRPC inhibitor) C₂₄H₂₇N₃O₂ 389.49 Imidazole with dual methoxyphenyl chains Non-urea structure but shares 4-methoxyphenyl groups; inhibits store-operated calcium entry.

Spectroscopic and Physicochemical Properties

  • NMR Trends :
    • Methoxy groups in 4-methoxyphenethyl chains typically resonate at δ ~3.8–3.9 ppm in $^1$H NMR .
    • Urea carbonyl signals appear at δ ~150–160 ppm in $^{13}$C NMR .
  • Molecular Weight and Solubility : Compounds with higher molecular weights (e.g., 368.40 for the benzofuran derivative ) may exhibit reduced aqueous solubility compared to simpler analogs (e.g., 268.74 for the chlorophenyl-hydroxycyclohexyl urea ).

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